molecular formula C12H18 B1581590 2,2,7,7-Tetramethylocta-3,5-diyne CAS No. 6130-98-9

2,2,7,7-Tetramethylocta-3,5-diyne

Cat. No. B1581590
CAS RN: 6130-98-9
M. Wt: 162.27 g/mol
InChI Key: VCVMWFDNPLLHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7,7-Tetramethylocta-3,5-diyne is a chemical compound with the formula C12H18. It has a molecular weight of 162.2713 . The IUPAC Standard InChI for this compound is InChI=1S/C12H18/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 .


Synthesis Analysis

The synthesis of 2,2,7,7-Tetramethylocta-3,5-diyne involves the reaction of the compound in tetrahydrofuran (THF) with lithium metal. This reaction yields 3,6-dilithio-2,2,7,7-tetramethyl-3,4,5-octatriene as a crystalline bis-THF adduct .


Molecular Structure Analysis

The molecular structure of 2,2,7,7-Tetramethylocta-3,5-diyne is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of 2,2,7,7-Tetramethylocta-3,5-diyne are complex and depend on various factors. For instance, the ionization energy of the compound is 8.61 ± 0.02 eV . The appearance energy determinations for the compound indicate that the ion AE (eV) for other products is 8.82 ± 0.04 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,7,7-Tetramethylocta-3,5-diyne include a molecular weight of 162.2713 . The Δ f H° liquid is 156.1 ± 2.0 kJ/mol, and the Δ c H° liquid is -7450.7 ± 1.7 kJ/mol .

Scientific Research Applications

Organometallic Chemistry

Alkynyl-substituted phosphirenes, involving 2,2,7,7-tetramethylocta-3,5-diyne, have been formed through the addition of phenylphosphinidene complexes. This research presents insights into the structural determinations and NMR data related to these compounds, highlighting their potential in organometallic chemistry (Wang et al., 1999).

Polymer Chemistry

In the field of polymer chemistry, 2,2,7,7-tetramethylocta-3,5-diyne-related compounds are used in the synthesis of hyperbranched conjugated poly(tetraphenylethene). Such compounds exhibit properties like aggregation-induced emission and have potential applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

Materials Science

In materials science, derivatives of compounds like 2,2,7,7-tetramethylocta-3,5-diyne are used for constructing carbon-rich scaffolds. These derivatives have been instrumental in developing advanced materials with exceptional optical nonlinearities and photochromic properties suitable for optoelectronic devices (Diederich, 2001).

Organic Synthesis

In organic synthesis, 2,2,7,7-tetramethylocta-3,5-diyne and its derivatives have been explored for their reactivity in various synthesis procedures. For example, the Ni(0)-catalyzed cycloadditions of diynes, including compounds related to 2,2,7,7-tetramethylocta-3,5-diyne, have shown to be an efficient method for synthesizing cyclooctatetraenes, which have various synthetic applications (Wender & Christy, 2007).

Chemistry of Conjugated Diynes

The study of the chemistry of conjugated diynes, which includes compounds like 2,2,7,7-tetramethylocta-3,5-diyne, has provided insights into the electronic properties, polymerization, and cycloaddition of these materials. This research is crucial for the development of novel polymers and materials with specific electronic properties (Komoriya et al., 1995).

properties

IUPAC Name

2,2,7,7-tetramethylocta-3,5-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVMWFDNPLLHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210211
Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,7,7-Tetramethylocta-3,5-diyne

CAS RN

6130-98-9
Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(tert-butyl)diacetylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,7,7-Tetramethylocta-3,5-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,7,7-Tetramethyl-3,5-octadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,7,7-Tetramethylocta-3,5-diyne
Reactant of Route 2
Reactant of Route 2
2,2,7,7-Tetramethylocta-3,5-diyne
Reactant of Route 3
Reactant of Route 3
2,2,7,7-Tetramethylocta-3,5-diyne
Reactant of Route 4
2,2,7,7-Tetramethylocta-3,5-diyne
Reactant of Route 5
Reactant of Route 5
2,2,7,7-Tetramethylocta-3,5-diyne
Reactant of Route 6
Reactant of Route 6
2,2,7,7-Tetramethylocta-3,5-diyne

Citations

For This Compound
34
Citations
G Zweifel, NL Polston - Journal of the American Chemical Society, 1970 - ACS Publications
The monohydroborations of dodeca-5, 7-diyne, 2, 7-dimethylocta-3, 5-diyne, and 2, 2, 7, 7-tetramethylocta-3, 5-diyne with disiamylborane [bis (3-methyl-2-butyl) borane] proceed to …
Number of citations: 146 pubs.acs.org
B Wang, KA Nguyen, GN Srinivas, CL Watkins… - …, 1999 - ACS Publications
Alkynyl-substituted phosphirenes are formed from the addition of PhPW(CO) 5 to 2,4-hexadiyne, 5,7-dodecadiyne, and 2,2,7,7-tetramethylocta-3,5-diyne. No bisphosphirenes are …
Number of citations: 27 pubs.acs.org
V Kupfer, U Thewalt, I Tišlerová, P Štěpnička… - Journal of …, 2001 - Elsevier
Titanocene–bis(trimethylsilyl)ethyne complexes [Ti(η 5 -C 5 Me 4 R) 2 (η 2 -Me 3 SiCCSiMe 3 )], where R=benzyl (Bz, 1a), phenyl (Ph, 1b) and p-fluorophenyl (FPh, 1c), thermolyse at …
Number of citations: 47 www.sciencedirect.com
TMA Al‐Shboul, H Görls, S Krieck… - European Journal of …, 2012 - Wiley Online Library
Calcium‐mediated hydrophosphanylation of diphenyl‐ and di(tert‐butyl)butadiyne (2,2,7,7‐tetramethyl‐3,5‐octadiyne) with diphenylphosphane oxide yields 1,4‐diphenyl‐1,3‐…
D Ostendorf, W Saak, D Haase… - Journal of Organometallic …, 2001 - Elsevier
Treatment of 1,4-bis(cyclohexen-1-yl)buta-1,3-diyne with di-tert-butylsilylene (1) furnishes the acetylene-linked bis(2-silacyclobutene) derivative 9, presumably via a two-fold [2+2] …
Number of citations: 17 www.sciencedirect.com
AJ Hubert - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
Acetylenes react irreversibly with trialkylboranes to give trialkenylboranes, with liberation of olefin from the trialkylborane. Each acetylenic bond becomes linked to only one boron atom. …
Number of citations: 10 pubs.rsc.org
MJ Luo, GF Lv, JH Qin, CH Xu, Y Li, JH Li - Green Chemistry, 2023 - pubs.rsc.org
Electrochemical transition metal catalysis has been regarded as a synthetically attractive method for the construction of diverse organic frameworks because it obviates the use of …
Number of citations: 0 pubs.rsc.org
EH Smith, J Whittall - Organometallics, 1994 - ACS Publications
PPh¡, tetramethylguanidine, 1, 8-diazabicyclo [5.4. 0] undec-7-ene, ArN= C (Me) NMe2, or ArN= C (NMe2> NMe2¡ at low temperatures inTHF re-sulted in moderate to good yields of the …
Number of citations: 31 pubs.acs.org
T Sokolnicki, J Szyling, A Franczyk… - Advanced Synthesis & …, 2020 - Wiley Online Library
A facile ruthenium‐catalyzed regio‐ and stereoselective hydroboration of symmetrical, aromatic 1,3‐diynes with pinacolborane towards 2‐boryl‐1,4‐diaryl‐buta‐1‐en‐3‐ynes and their …
Number of citations: 15 onlinelibrary.wiley.com
K Stefanowska, J Nagórny, J Szyling, A Franczyk - Scientific Reports, 2023 - nature.com
Hydrosilylation with octaspherosilicate (HSiMe 2 O) 8 Si 8 O 12 (1) has provided hundreds of molecular and macromolecular systems so far, making this method the most popular in the …
Number of citations: 5 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.